Bicyclo[2.2.2]oct-2-ene, 2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-2-ene, 2-bromo- is a brominated derivative of bicyclo[2.2.2]oct-2-ene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which consists of a bicyclo[2.2.2]octane framework with a double bond at the 2-position and a bromine atom attached to the same carbon. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene, 2-bromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the addition of bromine (Br₂) to bicyclo[2.2.2]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-ene, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-2-ene, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form bicyclo[2.2.2]octadiene.
Addition Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene framework can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br₂).
Major Products Formed
Substitution Reactions: Products include bicyclo[2.2.2]oct-2-ene derivatives with various substituents replacing the bromine atom.
Elimination Reactions: The major product is bicyclo[2.2.2]octadiene.
Addition Reactions: Products include dihalogenated or halogenated derivatives of bicyclo[2.2.2]oct-2-ene.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-2-ene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-2-ene, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the bicyclo[2.2.2]oct-2-ene framework are key sites for chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles to form addition products. These reactions are facilitated by the strained bicyclic structure, which makes the compound more reactive compared to its acyclic counterparts.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]oct-2-ene, 2-bromo- can be compared with other similar compounds such as:
Bicyclo[2.2.2]octane: Lacks the double bond and bromine atom, making it less reactive.
Bicyclo[2.2.2]octadiene: Contains two double bonds, making it more reactive in addition reactions.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the bromine atom, resulting in different reactivity patterns.
The uniqueness of bicyclo[2.2.2]oct-2-ene, 2-bromo- lies in its combination of a strained bicyclic framework, a double bond, and a bromine atom, which together impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
90002-37-2 |
---|---|
Molekularformel |
C8H11Br |
Molekulargewicht |
187.08 g/mol |
IUPAC-Name |
2-bromobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2 |
InChI-Schlüssel |
XBDJDMNKFWMRKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.